molecular formula C18H21NO5S B1230794 N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide

Cat. No. B1230794
M. Wt: 363.4 g/mol
InChI Key: AKTQZKSTAWVSKJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide is an anilide.

Scientific Research Applications

Pharmacological Evaluation

  • N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide has been evaluated for its pharmacological properties. Studies have identified potent and selective 5-HT₆ receptor antagonists with adequate brain penetration, acceptable ADME properties, and no P-glycoprotein or hERG liability, indicating potential applications in cognitive enhancement and brain microdialysis studies (Nirogi et al., 2012).

Antitumor Activity

  • Research on sulfonamide-focused libraries, including compounds structurally related to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, has led to the identification of potent cell cycle inhibitors with antitumor properties. These compounds have been evaluated in cell-based antitumor screens and clinical trials, providing insights into pharmacophores and drug-sensitive cellular pathways (Owa et al., 2002).

Photodynamic Therapy for Cancer

  • New derivatives of benzenesulfonamide, with applications in photodynamic therapy for cancer treatment, have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable as Type II photosensitizers, highlighting their potential in cancer treatment (Pişkin et al., 2020).

Anticancer and Antimicrobial Activities

  • Sulfonamides and their derivatives, including those similar to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, have shown significant anticancer and antimicrobial activities. These compounds exhibit in vitro cytotoxic activities against human carcinoma cell lines and demonstrate potential as therapeutic agents (Muškinja et al., 2019); (Patil et al., 2010).

Inhibition of Cyclooxygenase-2

  • Studies have synthesized sulfonamide-containing derivatives, including structures analogous to N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide, for their potential to inhibit cyclooxygenase-2 (COX-2). These studies contribute to understanding the structure-activity relationships of such compounds, important for developing new therapeutic agents (Penning et al., 1997).

Alzheimer's Disease Therapy

  • N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide related sulfonamides have been synthesized and evaluated as potential therapeutic agents for Alzheimer's disease. Their inhibitory effects on acetylcholinesterase and antioxidant properties suggest potential utility in treating neurodegenerative diseases (Abbasi et al., 2018).

properties

Product Name

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide

InChI

InChI=1S/C18H21NO5S/c1-13-4-9-17(24-3)16(12-13)19-18(20)10-11-25(21,22)15-7-5-14(23-2)6-8-15/h4-9,12H,10-11H2,1-3H3,(H,19,20)

InChI Key

AKTQZKSTAWVSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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